

Solubility and stability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

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Compound of Interest

Compound Name: 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

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An In-Depth Technical Guide to the Solubility and Stability of **5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine**

Introduction: Unveiling a Promising Heterocycle

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3][4]} The compound **5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine**, with a molecular formula of $C_{10}H_{17}N_3S$ and a molecular weight of 211.33 g/mol, represents a specific iteration of this scaffold, featuring a lipophilic cyclohexylethyl substituent that can significantly influence its physicochemical properties and biological interactions.^[5]

This guide provides a comprehensive technical overview of the critical parameters for drug development: solubility and chemical stability. As direct experimental data for this specific molecule is not extensively published, this document synthesizes predictive insights based on its structural components, data from analogous compounds, and established, field-proven methodologies for characterization. The protocols herein are designed as self-validating systems for researchers to generate reliable data.

Section 1: Physicochemical Properties - The Foundation of Behavior

A molecule's fundamental physicochemical characteristics dictate its behavior in both formulation and biological systems.

Key Predicted Physicochemical Parameters

Understanding properties like lipophilicity (logP) and ionization constant (pKa) is essential for predicting solubility and permeability. While experimental data for the title compound is sparse, we can infer properties from structurally similar molecules. For instance, 5-(2-Ethylhexyl)-1,3,4-thiadiazol-2-amine, which also possesses a C8 aliphatic substituent, has a calculated XLogP3 of 3.8, suggesting significant lipophilicity.^[6] The 2-amino group on the thiadiazole ring is weakly basic, with a predicted pKa in the range of 3-5.

Parameter	Predicted Value/Characteristic	Causality and Implication
Molecular Weight	211.33 g/mol [5]	Within the range typical for small molecule drugs, suggesting good potential for oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity)	~3.5 - 4.0 (Estimated)	The cyclohexylethyl group is highly nonpolar, driving the molecule towards high lipophilicity. This suggests poor aqueous solubility but good potential for membrane permeability.
pKa (Ionization)	~3-5 (Estimated)	The 2-amino group is the primary ionizable center. The compound will be largely unionized at physiological pH (7.4) but will become protonated and more soluble under acidic conditions (pH < 4).
Hydrogen Bond Donors	1 (from the -NH ₂ group)	Contributes modestly to polarity and potential interactions with polar solvents.
Hydrogen Bond Acceptors	3 (from the ring nitrogens and the amine)	Provides sites for interaction with protic solvents.

Section 2: Solubility Profile - A Critical Determinant of Bioavailability

Solubility is the concentration of a compound in a saturated solution at equilibrium.^[7] For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.

Qualitative Solubility Assessment

Based on its predicted lipophilicity and weakly basic nature, the following solubility profile is anticipated:

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Aqueous Buffers	pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate	Poor to Very Low	The large, nonpolar cyclohexylethyl group dominates the structure, leading to low affinity for water. Solubility is expected to be highest at pH 1.2 where the amine group is protonated. [8]
Polar Protic Solvents	Ethanol, Methanol	Moderate to Soluble	These solvents can engage in hydrogen bonding with the amine and thiadiazole nitrogens while also solvating the nonpolar tail.
Polar Aprotic Solvents	DMSO, DMF, Acetonitrile	Soluble to Freely Soluble	These solvents are effective at disrupting crystal lattice forces and solvating both polar and nonpolar regions of the molecule.
Nonpolar Solvents	Dichloromethane, Chloroform	Moderate to Soluble	The lipophilic character of the molecule favors solubility in these solvents.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol, adapted from WHO and USP guidelines, is the gold standard for determining thermodynamic solubility, a crucial parameter for the Biopharmaceutics Classification System (BCS).^{[7][8][9]}

Objective: To determine the equilibrium solubility of **5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine** in various aqueous buffers.

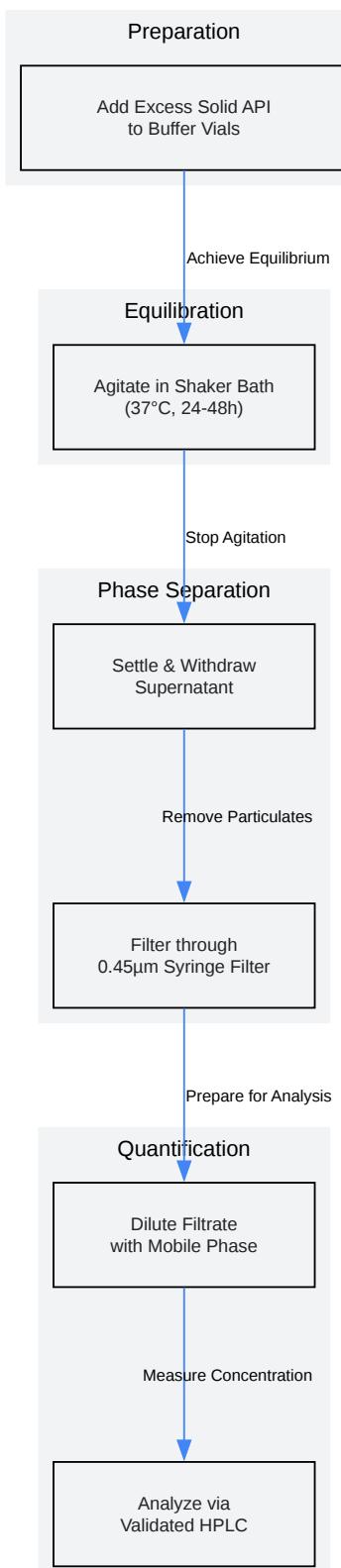
Materials:

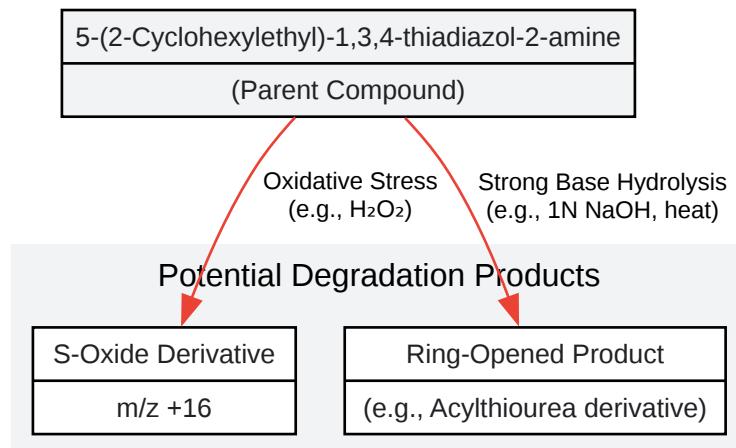
- The title compound (solid powder)
- Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)^[8]
- Calibrated pH meter and analytical balance
- Thermostatic shaker bath (set to 37 ± 1 °C)
- Centrifuge and/or 0.45 µm syringe filters
- Validated HPLC method for quantification

Methodology:

- Preparation: Add an excess amount of the solid compound to several glass vials (e.g., 5-10 mg in 1-2 mL of buffer). The key is to ensure solid material remains undissolved at the end of the experiment.
- Equilibration: Tightly cap the vials and place them in the shaker bath at 37 °C. Agitate for a minimum of 24-48 hours. This duration is critical to ensure true equilibrium is reached between the solid and dissolved states.^[7]
- Phase Separation: After equilibration, allow the vials to stand at 37 °C for at least 1 hour to let coarse particles settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
Causality Note: Filtration is a critical step. Failure to remove all particulates will lead to an overestimation of solubility.

- Sample Dilution: Dilute the clear filtrate with mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
- Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration in mg/mL or μ g/mL.[7][10]
- pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.
- Replication: The experiment must be performed in at least triplicate for each pH condition to ensure reproducibility.[8]





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